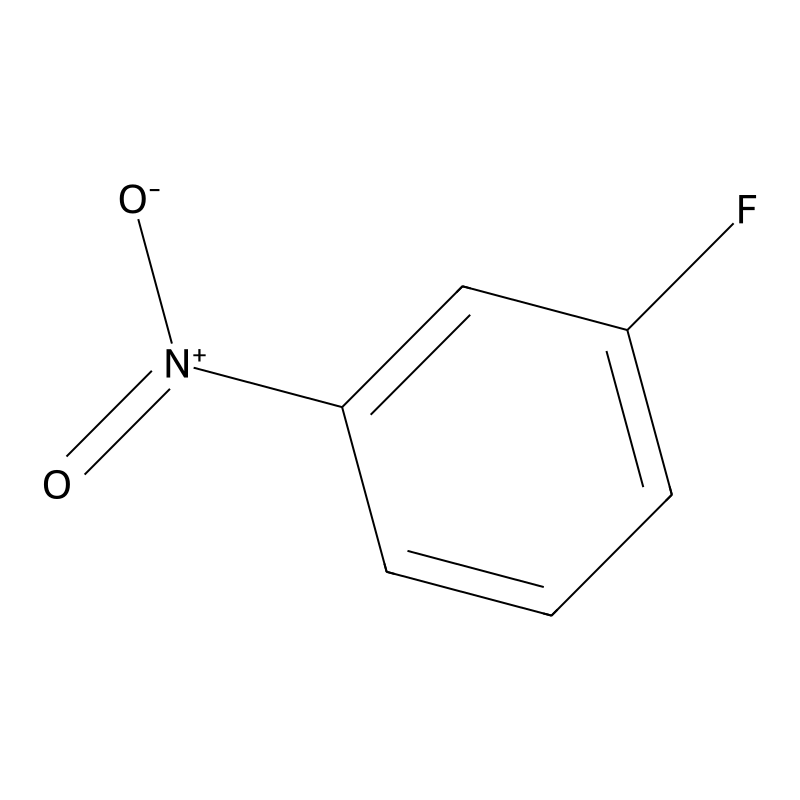

1-Fluoro-3-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Internal Standard in Fluorination Reactions: A study published in the journal "Tetrahedron Letters" describes the use of 1-Fluoro-3-nitrobenzene as an internal standard for a reaction involving the regiospecific silver-mediated fluorination of aryl silanes [1]. An internal standard is a compound added to a sample before analysis that allows for quantification of the target compound. In this case, 1-F-3-NB was likely chosen due to its similar chemical properties to the target fluorinated product, allowing for accurate comparison and measurement (Sigma-Aldrich: ).

1-Fluoro-3-nitrobenzene is an aromatic compound characterized by the presence of both a fluorine atom and a nitro group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 141.1 g/mol. The compound is also known by several synonyms, including m-fluoronitrobenzene and m-nitrofluorobenzene. It is classified under the CAS number 402-67-5 and is notable for its unique positioning of substituents on the benzene ring, which influences its chemical behavior and reactivity .

Key Reactions:

- Nucleophilic Substitution: The presence of the nitro group enhances reactivity towards nucleophiles.

- Electrophilic Aromatic Substitution: The fluorine atom can also participate in electrophilic substitutions, although it is less reactive compared to other halogens due to its electronegativity.

Several synthetic routes have been developed for the preparation of 1-fluoro-3-nitrobenzene:

- From Nitrobenzoic Acid: A common method involves starting from 4-fluoro-2-nitrobenzoic acid, utilizing copper(I) acetate and silver sulfate as catalysts in dimethyl sulfoxide under elevated temperatures .

- Electrophilic Fluorination: Another approach includes electrophilic fluorination of nitrobenzene derivatives.

- Nucleophilic Substitution Reactions: These can also be employed to introduce fluorine into aromatic systems containing nitro groups.

Each method varies in yield and reaction conditions, highlighting the versatility in synthesizing this compound.

1-Fluoro-3-nitrobenzene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound can be used to develop advanced materials due to its unique electronic properties.

- Research Tool: It is often utilized in studies investigating nucleophilic aromatic substitution mechanisms.

Interaction studies involving 1-fluoro-3-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the mechanisms behind nucleophilic aromatic substitution, particularly how substituent effects influence reaction rates and pathways. The findings from these studies contribute valuable information to both academic research and industrial applications .

1-Fluoro-3-nitrobenzene shares structural similarities with other fluorinated nitrobenzenes, but its unique arrangement of functional groups sets it apart. Here are some similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-4-nitrotoluene | Fluorine at position 2, nitro at position 4 | Different substitution pattern affects reactivity |

| 4-Fluoronitrobenzene | Fluorine at position 4 | More reactive due to para positioning |

| 1-Fluoro-2-nitrobenzene | Fluorine at position 1, nitro at position 2 | Different electronic effects compared to meta position |

The unique meta positioning of the fluorine and nitro groups in 1-fluoro-3-nitrobenzene leads to distinct chemical properties and reactivity patterns compared to its ortho and para counterparts.

Systematic IUPAC Nomenclature

The systematic IUPAC nomenclature for this compound is 1-fluoro-3-nitrobenzene, which precisely describes the substitution pattern on the benzene ring [1] [2] [3] [4]. This naming convention follows the standard IUPAC rules for aromatic compounds, where the benzene ring serves as the parent structure and the substituents are numbered to give the lowest possible locant set. The fluorine atom is assigned position 1, and the nitro group occupies position 3, establishing a meta-substitution pattern.

The nomenclature reflects the compound's structural characteristics, with the electron-withdrawing nature of both substituents influencing the electronic properties of the aromatic system. The meta-positioning of the fluorine and nitro groups creates a specific electronic environment that affects the compound's reactivity and spectroscopic properties [1] [2] [3] [4].

Common Synonyms and Registry Identifiers

The compound is known by several common names in chemical literature and databases. Primary synonyms include 3-fluoronitrobenzene, meta-fluoronitrobenzene, and meta-nitrofluorobenzene [1] [2] [3] [4]. These alternative names reflect different naming conventions but all refer to the same molecular structure.

The compound is registered under Chemical Abstracts Service Registry Number 402-67-5, which serves as its unique identifier in chemical databases worldwide [1] [2] [3] [4]. Additional registry identifiers include the European Community Number 206-953-0 and the MDL Number MFCD00007196 [1] [2] [3] [4]. In major chemical databases, the compound is catalogued as PubChem CID 9823 and ChemSpider ID 21168762 [1] [2].

| Nomenclature System | Identifier/Name | Source |

|---|---|---|

| IUPAC Name | 1-fluoro-3-nitrobenzene | [1] [2] [3] [4] |

| Common Names | 3-fluoronitrobenzene; meta-fluoronitrobenzene; meta-nitrofluorobenzene | [1] [2] [3] [4] |

| CAS Registry Number | 402-67-5 | [1] [2] [3] [4] |

| European Community Number | 206-953-0 | [1] [2] [3] [4] |

| MDL Number | MFCD00007196 | [1] [2] [3] [4] |

| PubChem CID | 9823 | [1] [2] [3] [4] |

| ChemSpider ID | 21168762 | [2] |

The standardized molecular identifiers include the InChI (International Chemical Identifier) InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H and InChI Key WMASLRCNNKMRFP-UHFFFAOYSA-N [1] [2] [3] [4]. The SMILES notation is represented as [O-]N+c1cccc(F)c1, which provides a linear encoding of the molecular structure [1] [2] [3] [4].

Molecular Geometry and Electronic Structure

1-Fluoro-3-nitrobenzene exhibits a planar molecular geometry characteristic of substituted aromatic compounds [5] [6]. The benzene ring maintains its planar configuration with bond angles close to 120 degrees, typical of sp² hybridized carbon atoms. The meta-substitution pattern creates a specific geometric arrangement where the fluorine and nitro groups are separated by one carbon atom on the aromatic ring.

The compound has a molecular formula of C₆H₄FNO₂ with a molecular weight of 141.10 g/mol [1] [2] [3] [4]. The electronic structure is characterized by a conjugated π-electron system that extends across the aromatic ring, with both substituents acting as electron-withdrawing groups. The nitro group exhibits strong electron-withdrawing properties through both resonance and inductive effects, while the fluorine atom primarily exerts its influence through inductive electron withdrawal [5] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₄FNO₂ | [1] [2] [3] [4] |

| Molecular Weight | 141.10 g/mol | [1] [2] [3] [4] |

| Melting Point | 1.7°C | [8] [9] |

| Boiling Point | 200-205°C | [8] [9] |

| Density (25°C) | 1.325 g/mL | [8] [9] |

| Refractive Index (20°C) | 1.524-1.526 | [8] [9] |

| Flash Point | 76°C | [8] [9] |

| Dipole Moment | 3.45 D | [5] [10] [11] |

The dipole moment of 1-fluoro-3-nitrobenzene is 3.45 D [5] [10] [11], which reflects the asymmetric distribution of electron density caused by the polar substituents. This value is intermediate between that of 1-fluoro-2-nitrobenzene (4.60 D) and 1-fluoro-4-nitrobenzene (2.87 D), demonstrating how the relative positioning of substituents affects the overall molecular dipole [10].

The electron affinity has been measured at 1.21 ± 0.05 eV [12], indicating the compound's capacity to accept electrons. This relatively high electron affinity is consistent with the presence of two electron-withdrawing groups. The ionization energy is approximately 9.8 eV [12], reflecting the energy required to remove an electron from the highest occupied molecular orbital.

Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of 1-fluoro-3-nitrobenzene exhibits characteristic aromatic signals in the region of 7.0-8.2 ppm [13] [14] [15]. The four aromatic protons appear as complex multiplets due to coupling with both each other and the fluorine nucleus. The meta-substitution pattern creates a specific coupling pattern that can be used for structural identification.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows aromatic carbon signals in the typical range of 110-160 ppm [13] [14] [15]. The carbon atoms directly bonded to the substituents exhibit characteristic chemical shifts that reflect the electronic effects of the fluorine and nitro groups. The carbon bearing the fluorine atom typically appears as a doublet due to ¹³C-¹⁹F coupling.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum displays a characteristic signal at approximately -112.0 ppm (referenced to CFCl₃) [16] [17] [18]. This chemical shift is typical for aromatic fluorine atoms and provides valuable information about the electronic environment of the fluorine nucleus. The coupling between fluorine and aromatic protons creates complex multiplicity patterns that aid in structural determination.

Infrared Spectroscopy

The infrared spectrum of 1-fluoro-3-nitrobenzene exhibits characteristic absorption bands that confirm the presence of both functional groups [19] [20] [14]. The nitro group displays two prominent absorption bands: the asymmetric stretch at approximately 1520 cm⁻¹ and the symmetric stretch at approximately 1350 cm⁻¹ [19] [20] [14]. These frequencies are typical for aromatic nitro compounds and provide definitive identification of the nitro functionality.

The carbon-fluorine bond produces a characteristic absorption in the fingerprint region, typically appearing as a strong band. Aromatic C-H stretching vibrations appear in the region around 3000-3100 cm⁻¹, while aromatic C=C stretching modes are observed in the 1400-1600 cm⁻¹ region [19] [20] [14].

Mass Spectrometry

The mass spectrum of 1-fluoro-3-nitrobenzene shows the molecular ion peak at m/z 141, corresponding to the molecular weight of the compound [13] [14] [21]. The base peak typically appears at m/z 95, which corresponds to the loss of NO₂ (46 mass units) from the molecular ion [13] [14] [21]. This fragmentation pattern is characteristic of nitroaromatic compounds, where the nitro group is readily lost under electron impact conditions.

Other significant fragment ions include peaks at m/z 75 and m/z 111, which arise from further fragmentation of the aromatic ring and loss of fluorine or other substituents [13] [14] [21]. The fragmentation pattern provides valuable structural information and confirms the presence of both fluorine and nitro substituents.

| Technique | Key Features | Reference |

|---|---|---|

| ¹H NMR | Aromatic region: 7.0-8.2 ppm (multiplets) | [13] [14] [15] |

| ¹³C NMR | Aromatic carbons: 110-160 ppm range | [13] [14] [15] |

| ¹⁹F NMR | Chemical shift: -112.0 ppm (vs CFCl₃) | [16] [17] [18] |

| IR Spectroscopy | NO₂ stretches: ~1520, ~1350 cm⁻¹; C-F stretch | [19] [20] [14] |

| Mass Spectrometry | Molecular ion: m/z 141; Base peak: m/z 95 | [13] [14] [21] |

Halogen exchange reactions represent the most prevalent industrial approach for the synthesis of 1-fluoro-3-nitrobenzene, offering exceptional selectivity and high yields under optimized conditions [1] [2]. The fundamental mechanism involves nucleophilic aromatic substitution wherein the chlorine atom of 1-chloro-3-nitrobenzene is displaced by fluoride ion, facilitated by the electron-withdrawing nitro group that activates the aromatic ring toward nucleophilic attack.

The reaction proceeds through the formation of a Meisenheimer complex intermediate, where the incoming fluoride nucleophile forms a sigma-bond with the aromatic carbon while the π-electron system of the benzene ring accommodates the negative charge through resonance stabilization [1]. The nitro group, positioned meta to the leaving chloride, provides crucial stabilization through its strong electron-withdrawing inductive effect, significantly lowering the activation energy for the substitution process.

Industrial implementations typically achieve yields ranging from 85 to 92 percent under optimized conditions, employing reaction temperatures between 180 and 200 degrees Celsius with reaction times extending from 6 to 12 hours [1] [2]. The high thermal stability of the reaction system allows for these elevated temperatures without significant product decomposition, while the extended reaction times ensure complete conversion of the starting material.

Role of Potassium Fluoride in Nucleophilic Aromatic Substitution

Potassium fluoride serves as the primary fluorinating agent in halogen exchange reactions, offering several distinct advantages over alternative fluoride sources [3] [4] [5]. The selection of potassium fluoride stems from its optimal balance of nucleophilicity, thermal stability, and cost-effectiveness for large-scale industrial applications.

The mechanism of potassium fluoride activation in nucleophilic aromatic substitution involves the formation of soluble fluoride complexes that enhance the nucleophilicity of the fluoride ion [3]. In typical reaction systems, potassium fluoride exhibits limited solubility in organic solvents, necessitating either phase transfer catalysis or the use of polar aprotic solvents capable of solvating the potassium cation and liberating reactive fluoride anions.

Phase transfer catalysts, particularly quaternary ammonium salts, facilitate the transport of fluoride ions from the solid potassium fluoride into the organic phase where the substitution reaction occurs [3] [6]. Tetrabutylammonium bromide and similar quaternary ammonium compounds form ion pairs with fluoride, creating lipophilic fluoride complexes that readily dissolve in organic solvents and exhibit enhanced nucleophilic reactivity.

The stoichiometry of potassium fluoride relative to the aryl chloride substrate significantly influences both reaction rate and final yield [7]. Optimal ratios typically range from 2:1 to 3:1 (potassium fluoride to substrate), providing sufficient driving force for complete conversion while minimizing the formation of undesired by-products [6]. Excess potassium fluoride serves multiple functions: compensating for the equilibrium nature of the halogen exchange, providing buffering capacity against acidic by-products, and ensuring adequate fluoride availability throughout the reaction period.

The particle size and morphology of potassium fluoride critically affect reaction kinetics [6]. Spray-dried potassium fluoride, with its increased surface area and reduced crystallite size, demonstrates superior reactivity compared to conventional crystalline forms. The enhanced surface area facilitates more efficient contact between the solid fluoride source and the organic reactants, accelerating the overall transformation.

Solvent Systems (Sulfolane-Based Mechanisms)

Sulfolane emerges as the preeminent solvent system for halogen exchange fluorination, offering unique properties that make it particularly well-suited for high-temperature nucleophilic aromatic substitution reactions [8] [2] [9]. The exceptional performance of sulfolane stems from its distinctive molecular structure, which combines high thermal stability, strong solvating power for ionic species, and chemical inertness under reaction conditions.

The molecular architecture of sulfolane, featuring a five-membered ring with a sulfonyl functional group, provides a dipole moment of 4.7 debye and a relative permittivity of 43.4 [2]. These properties enable efficient solvation of both potassium cations and fluoride anions, facilitating the dissolution of potassium fluoride and enhancing the nucleophilicity of the liberated fluoride ions. The high polarity of sulfolane stabilizes the charged transition states involved in nucleophilic aromatic substitution, thereby lowering the activation energy and accelerating reaction rates.

The thermal stability of sulfolane represents another crucial advantage for high-temperature fluorination reactions [8] [9]. Sulfolane maintains chemical stability up to approximately 430 degrees Fahrenheit (220 degrees Celsius), well above the typical reaction temperatures employed in halogen exchange processes [9]. This thermal robustness prevents solvent decomposition and eliminates the formation of interfering by-products that could compromise product purity or reaction efficiency.

Mechanistic studies reveal that sulfolane participates actively in the solvation of reaction intermediates, particularly the Meisenheimer complex formed during nucleophilic attack [2]. The polar sulfone functionality interacts favorably with the negative charge density accumulated on the aromatic ring, providing additional stabilization that facilitates the substitution process. This solvation effect is particularly pronounced for electron-deficient aromatics such as nitrobenzene derivatives, where the electron-withdrawing substituents create significant positive charge density that is effectively stabilized by sulfolane.

The unique freezing point characteristics of sulfolane (79 degrees Fahrenheit for anhydrous material) necessitate careful temperature management during storage and handling [9]. Industrial implementations typically maintain sulfolane at temperatures between 85 and 105 degrees Fahrenheit to ensure fluid handling while preventing thermal degradation. The addition of small quantities of water (2-3 weight percent) significantly depresses the freezing point to approximately 44 degrees Fahrenheit, facilitating easier handling without compromising reaction performance [9].

Sulfolane recovery and recycling represent critical economic considerations for industrial processes [9] [10]. The high boiling point of sulfolane (287 degrees Celsius) enables efficient separation from product and by-products through distillation. Recovery yields typically exceed 95 percent, with the recovered sulfolane maintaining sufficient purity for direct reuse without additional purification steps [9]. This recyclability significantly reduces operating costs and environmental impact, making sulfolane-based processes economically attractive for large-scale production.

Direct Nitrofluorination Pathways

Direct nitrofluorination represents an alternative synthetic approach that introduces both the nitro and fluoro substituents in a single transformation, potentially offering advantages in terms of step economy and overall synthetic efficiency [11] [12]. These pathways typically involve the simultaneous or sequential introduction of electrophilic nitrating species and nucleophilic fluorinating agents to benzene or substituted benzene derivatives.

The fundamental challenge in direct nitrofluorination lies in achieving selective introduction of both functional groups while maintaining regiocontrol and minimizing competing reactions [11]. The electron-withdrawing nature of both nitro and fluoro substituents creates a deactivated aromatic system that becomes increasingly resistant to further electrophilic substitution as the reaction progresses.

Nitronium tetrafluoroborate in sulfolane represents a particularly effective reagent system for direct nitrofluorination [13]. This electrophilic nitrating agent provides both the nitronium cation (NO2+) for nitration and tetrafluoroborate anion as a potential fluoride source. The use of sulfolane as solvent provides the thermal stability and ionic solvation properties necessary for efficient reaction under the elevated temperatures required for these transformations [13].

The mechanism of direct nitrofluorination involves initial electrophilic nitration to form nitrobenzene intermediates, followed by nucleophilic fluorination at positions activated by the newly introduced nitro group [11]. The regioselectivity of this process depends critically on the electronic and steric properties of the starting aromatic substrate, with meta-substitution patterns generally favored due to the directing effects of the nitro group.

Reaction conditions for direct nitrofluorination typically require temperatures in the range of 150 to 200 degrees Celsius, with reaction times extending from 4 to 8 hours depending on substrate reactivity [12]. The elevated temperatures necessary for efficient fluorine incorporation often lead to increased formation of by-products, including polynitrated species and decomposition products from substrate or solvent degradation.

Optimization of Reaction Conditions (Temperature, Catalysts)

The optimization of reaction conditions for 1-fluoro-3-nitrobenzene synthesis requires careful consideration of multiple interdependent parameters, including temperature, catalyst selection, reaction time, and reagent stoichiometry [6] [14]. Systematic optimization studies have established optimal parameter ranges that maximize product yield while minimizing by-product formation and energy consumption.

Temperature optimization represents perhaps the most critical parameter in halogen exchange fluorination [6] [15]. Kinetic studies demonstrate that reaction rates increase exponentially with temperature according to the Arrhenius equation, with apparent activation energies typically ranging from 15 to 25 kilocalories per mole for nucleophilic aromatic substitution of activated substrates [15]. However, elevated temperatures also promote competing reactions, including substrate decomposition, solvent degradation, and formation of polysubstituted products.

The optimal temperature range of 180 to 200 degrees Celsius represents a compromise between achieving acceptable reaction rates and maintaining selectivity [6]. Below 160 degrees Celsius, reaction rates become prohibitively slow for practical industrial implementation, requiring impractically long reaction times to achieve complete conversion. Above 220 degrees Celsius, significant decomposition of both substrate and product occurs, leading to reduced yields and increased purification challenges.

Catalyst selection significantly influences both reaction efficiency and selectivity [6] [16]. Phase transfer catalysts, particularly quaternary ammonium and phosphonium salts, demonstrate exceptional effectiveness in facilitating halogen exchange reactions. Tetrabutylammonium bromide and tetraphenylphosphonium bromide represent the most commonly employed catalysts, with optimal loadings typically ranging from 5 to 10 mole percent relative to the aryl halide substrate [6].

The mechanism of phase transfer catalysis involves the formation of lipophilic ion pairs between the quaternary onium cation and fluoride anion, enabling transport of reactive fluoride species into the organic phase where substitution occurs [16]. The selection of appropriate counteranions for the phase transfer catalyst affects both catalyst solubility and fluoride transfer efficiency. Bromide and chloride counteranions demonstrate superior performance compared to other halides, presumably due to their optimal balance of lipophilicity and leaving group ability.

Copper-based catalysts represent an alternative catalytic approach, particularly effective for substrates that exhibit reduced reactivity toward direct nucleophilic substitution [16]. Copper(I) fluoride and copper(II) fluoride, often in combination with ligands such as phenanthroline derivatives, facilitate halogen exchange through oxidative addition and reductive elimination mechanisms. These catalytic systems typically operate at lower temperatures (120 to 150 degrees Celsius) compared to uncatalyzed processes, offering potential advantages in terms of selectivity and energy efficiency.

The optimization of reaction time requires balancing conversion efficiency against by-product formation [6]. Kinetic analysis typically reveals first-order dependence on aryl halide concentration, with pseudo-first-order rate constants ranging from 0.1 to 0.5 per hour under optimal conditions. Complete conversion generally requires reaction times of 6 to 12 hours, with diminishing returns observed for extended reaction periods due to equilibrium limitations and increased by-product formation.

By-Product Analysis and Purification Strategies

The formation of by-products in 1-fluoro-3-nitrobenzene synthesis presents significant challenges for product purification and overall process economics [17] [18]. Comprehensive analysis of reaction mixtures reveals several distinct classes of impurities, each requiring specific purification strategies for effective removal.

Unreacted starting materials typically represent the most abundant impurity class, comprising 5 to 15 percent of crude reaction products depending on conversion efficiency [1]. The structural similarity between 1-chloro-3-nitrobenzene starting material and 1-fluoro-3-nitrobenzene product necessitates high-resolution separation techniques for effective purification. Fractional distillation represents the most practical approach, exploiting the modest but significant difference in boiling points (1-chloro-3-nitrobenzene: 236 degrees Celsius; 1-fluoro-3-nitrobenzene: 205 degrees Celsius).

Dinitrobenzene derivatives constitute another significant impurity class, arising from over-nitration reactions or incomplete reduction of polynitrated starting materials [1] [11]. These compounds typically comprise 2 to 8 percent of crude products and exhibit markedly different physical properties compared to the desired product. Column chromatography using silica gel with gradient elution (hexane/ethyl acetate mixtures) provides effective separation of these polynitrated impurities.

Hydrolysis products, including nitrophenols and fluorophenols, form through the action of adventitious moisture on activated aromatic intermediates [19]. These compounds typically account for 1 to 5 percent of crude products and can be effectively removed through basic washing procedures. Treatment with dilute sodium hydroxide solution selectively extracts phenolic impurities into the aqueous phase, leaving the desired neutral product in the organic phase.

Polymerization products, formed through radical coupling reactions at elevated temperatures, represent a persistent purification challenge [20]. These high molecular weight materials typically comprise 1 to 3 percent of crude products and exhibit poor solubility in most organic solvents. Filtration through diatomaceous earth or activated carbon effectively removes these polymeric impurities while preserving product yield.

Solvent degradation products, particularly relevant for sulfolane-based processes, include sulfur dioxide, polymeric sulfones, and various oxidized derivatives [9]. These impurities typically comprise 0.5 to 2 percent of crude products and can be removed through solvent exchange procedures. Distillation or extraction with fresh solvent effectively separates these degradation products from the desired product.

Advanced purification strategies employ recrystallization techniques to achieve high-purity products suitable for pharmaceutical or electronic applications [19]. Crystallization from ethanol/water mixtures provides excellent purification efficiency, typically yielding products with greater than 99 percent purity. The crystallization process exploits differences in solubility and crystal packing between the desired product and various impurity classes.

Scalability in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 1-fluoro-3-nitrobenzene requires comprehensive consideration of process engineering factors, safety requirements, and economic optimization [21] [22] [23]. Industrial scalability depends critically on the availability of robust, reproducible synthetic methods that can operate efficiently at multi-ton scales while maintaining product quality and operational safety.

Current industrial implementations of halogen exchange fluorination operate at scales ranging from hundreds of kilograms to several metric tons per batch, with some facilities capable of producing 10 to 100 metric tons annually [22] [23]. The scalability of sulfolane-based processes has been demonstrated through successful operation of industrial reactors with capacities exceeding 10,000 liters, employing heating systems capable of maintaining uniform temperatures across large reaction volumes.

Heat transfer considerations become increasingly critical at industrial scales, where maintaining uniform temperature distribution across large reaction volumes presents significant engineering challenges [23]. Industrial reactors typically employ external heating through thermal fluid systems or internal heating coils to ensure adequate heat transfer rates. The high thermal conductivity and heat capacity of sulfolane facilitate efficient heat transfer, supporting uniform reaction conditions throughout the reactor volume.

Mixing and mass transfer optimization requires careful attention to reactor design and agitation systems [23]. Industrial vessels typically employ multiple impeller systems or specialized mixing technologies to ensure adequate contact between solid potassium fluoride and the organic reaction medium. The heterogeneous nature of these reactions necessitates vigorous agitation to maintain proper suspension of solid reagents and promote efficient mass transfer.

Safety considerations for industrial production encompass multiple hazard categories, including chemical reactivity, thermal stability, and toxicological concerns [23]. The use of hydrogen fluoride-generating systems requires specialized materials of construction, typically involving fluoropolymer linings or corrosion-resistant alloys such as Inconel or Hastelloy. Comprehensive safety systems including emergency cooling, pressure relief, and gas scrubbing capabilities are essential for safe operation at industrial scales.

Economic optimization of industrial processes requires careful analysis of raw material costs, energy consumption, solvent recovery efficiency, and waste disposal costs [21] [23]. The high cost of fluorinating reagents makes efficient utilization and recovery systems essential for economic viability. Industrial processes typically achieve potassium fluoride utilization efficiencies exceeding 90 percent through optimized stoichiometry and reaction conditions.

Solvent recovery systems represent critical economic components of industrial fluorination processes [9]. Distillation systems capable of recovering greater than 95 percent of sulfolane solvent are standard in industrial implementations, with the recovered solvent meeting specifications for direct reuse without additional purification. The economic impact of solvent recovery is substantial, often representing the difference between profitable and unprofitable operations.

Quality control systems for industrial production require comprehensive analytical capabilities to monitor product purity, impurity profiles, and process consistency [23]. High-performance liquid chromatography, gas chromatography, and nuclear magnetic resonance spectroscopy represent standard analytical techniques for product characterization. Process analytical technology, including real-time monitoring of reaction progress through spectroscopic methods, enables dynamic optimization of reaction conditions and early detection of process deviations.

Waste minimization strategies focus on reducing both the volume and toxicity of waste streams generated during production [23]. Aqueous waste streams containing fluoride require specialized treatment through precipitation or adsorption processes before discharge. Organic waste streams are typically incinerated in specialized high-temperature facilities equipped with appropriate emission control systems.

The regulatory landscape for industrial fluorination processes requires compliance with environmental regulations governing air emissions, water discharge, and waste disposal [23]. Occupational health and safety regulations mandate comprehensive exposure monitoring and control systems for workers handling fluorinated materials. These regulatory requirements significantly influence process design and operating procedures for industrial facilities.

Purity

XLogP3

Exact Mass

Boiling Point

LogP

Appearance

Melting Point

Storage

GHS Hazard Statements

H301 (97.73%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (97.73%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (13.64%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (86.36%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (97.73%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard